3-Iodo-5-methyl-pyridin-2-ylamine acetate

Description

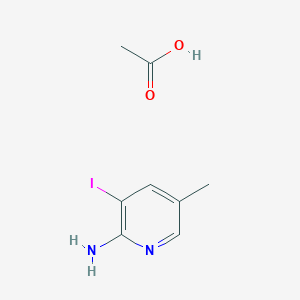

3-Iodo-5-methyl-pyridin-2-ylamine acetate (CAS: 1820620-00-5, MFCD26792516) is a pyridine derivative characterized by a methyl group at the 5-position and an iodine atom at the 3-position of the pyridine ring. The amino group at the 2-position is protonated as an acetate salt, enhancing its solubility in polar solvents compared to its free amine form . This compound is typically synthesized for use in pharmaceutical intermediates or organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine substituent . Its purity is reported as 95% in commercial catalogs, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

acetic acid;3-iodo-5-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.C2H4O2/c1-4-2-5(7)6(8)9-3-4;1-2(3)4/h2-3H,1H3,(H2,8,9);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRUHMGZYWNQPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)I.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine acetate typically involves the iodination of 5-methyl-2-aminopyridine followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The resulting 3-iodo-5-methyl-2-aminopyridine is then reacted with acetic anhydride or acetyl chloride to form the acetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-pyridin-2-ylamine acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dimethylformamide.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Deiodinated pyridines.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Iodo-5-methyl-pyridin-2-ylamine acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-pyridin-2-ylamine acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom and amine group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a family of halogenated pyridines with structural analogs differing in substituent type, position, or counterion. Key comparisons include:

Physicochemical and Functional Differences

- Iodine Position : The 3-iodo substitution in the target compound facilitates regioselective coupling reactions, unlike 5-iodo analogs like 5-Iodopyridin-3-ylamine, which are less reactive in common catalytic systems .

- Counterion Effects : The acetate salt improves aqueous solubility compared to trifluoroacetate derivatives (e.g., 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate), which are more lipophilic and suited for organic-phase reactions .

- Substituent Electronics : The methyl group at position 5 provides steric stabilization without significantly altering electronic properties, whereas CF₃ (in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) or F (in 5-Fluoro-3-iodopyridin-2-amine) groups increase electronegativity, affecting binding interactions in medicinal applications .

Biological Activity

3-Iodo-5-methyl-pyridin-2-ylamine acetate is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other pyridine derivatives known for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, emphasizing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the iodination of 5-methyl-pyridin-2-amine followed by acetylation. The general reaction pathway can be summarized as follows:

- Iodination : The introduction of iodine at the 3-position of the pyridine ring.

- Acetylation : Reaction with acetic anhydride or acetyl chloride to form the acetate derivative.

The efficiency and yield of these reactions can vary based on the conditions used, such as temperature and solvent choice.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. The compound has been shown to exhibit significant activity against various bacterial strains. For instance, derivatives similar to 3-Iodo-5-methyl-pyridin-2-ylamine have demonstrated potent inhibition against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

Anti-Thrombolytic Activity

Research has indicated that pyridine derivatives can possess anti-thrombolytic properties. A study evaluating various derivatives found that compounds with halogen substitutions exhibited enhanced activity. While specific data for this compound is limited, its structural similarities suggest it may also exhibit such properties.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of pyridine derivatives have been explored in several cancer cell lines. Compounds structurally related to 3-Iodo-5-methyl-pyridin-2-ylamine have shown varying degrees of cytotoxicity against cancer cells, indicating potential as anticancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study on various pyridine derivatives showed that those with iodine substitutions had enhanced antibacterial activity against E. coli and S. aureus compared to their non-halogenated counterparts.

- Cytotoxic Evaluation : In a study involving human cancer cell lines, a related compound demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity and potential for development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.